

An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(Tributylstannyl)pyrimidine**

Cat. No.: **B178186**

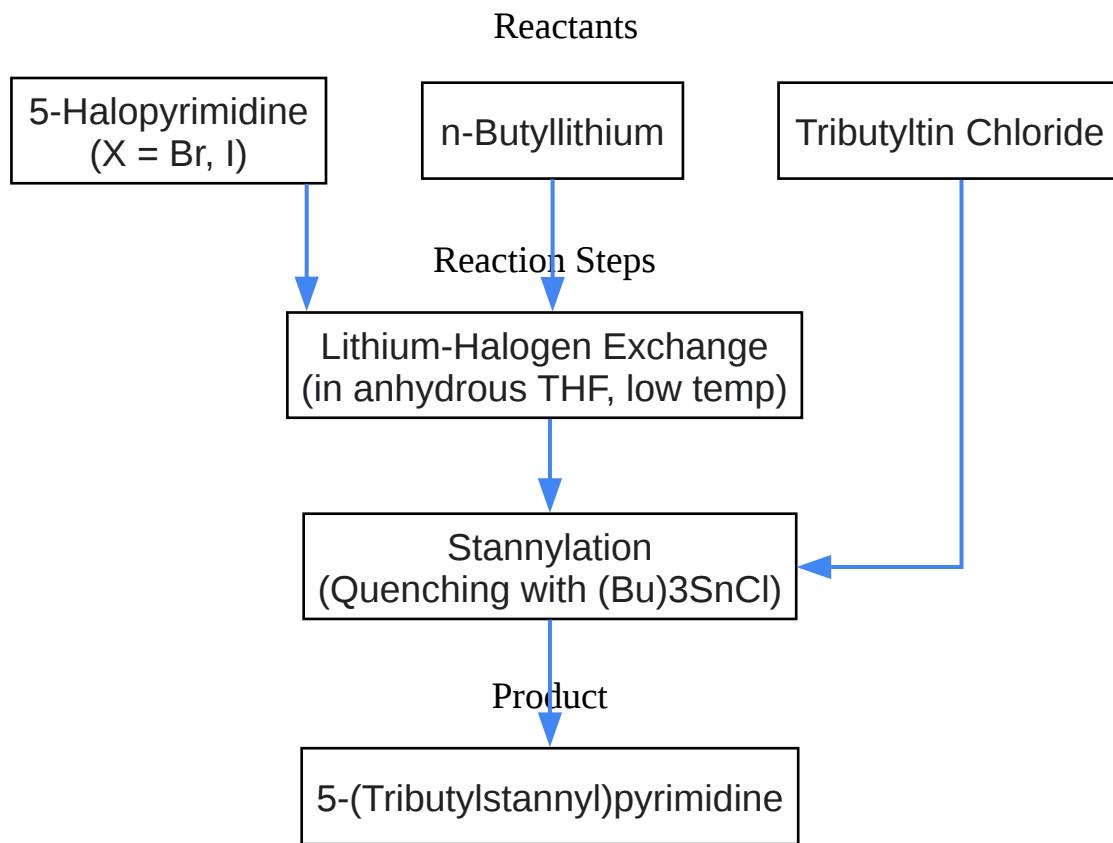
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **5-(Tributylstannyl)pyrimidine**. This organotin compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and safety information. The content is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties


5-(Tributylstannyl)pyrimidine is a colorless to light yellow liquid. It is an organotin compound characterized by the presence of a tributyltin group attached to the 5-position of a pyrimidine ring. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₃₀ N ₂ Sn	[1] [2] [3] [4]
Molecular Weight	369.13 g/mol	[1] [2] [3] [4]
CAS Number	144173-85-3	[2] [3] [4]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	134-138 °C at 2 mmHg	[4]
Density	1.117 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.515	[4]
Solubility	Soluble in common organic solvents such as THF, DMF, and toluene.	
Stability	Stable under inert atmosphere; sensitive to air and moisture.	[5]

Synthesis of 5-(Tributylstannylyl)pyrimidine

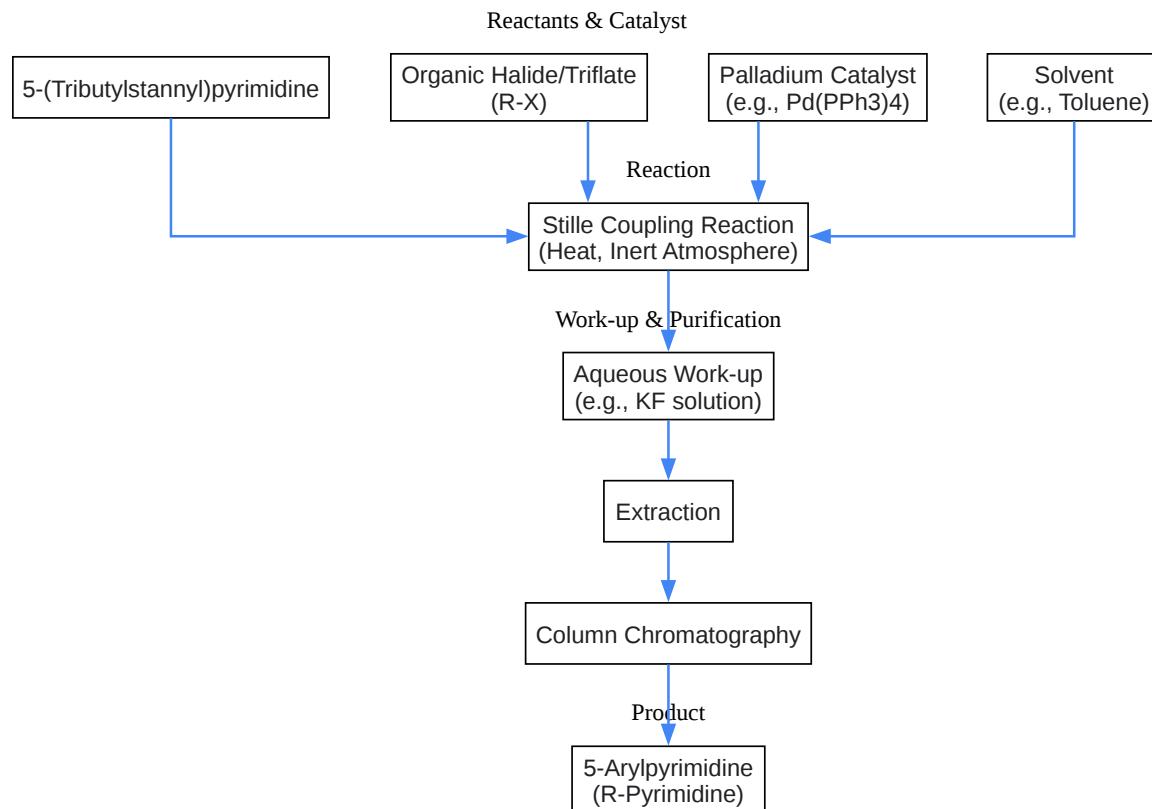
While a specific, detailed experimental protocol for the synthesis of **5-(Tributylstannylyl)pyrimidine** is not readily available in the public domain, a general approach can be inferred from standard organotin chemistry. The synthesis would likely involve the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) with a tributyltin nucleophile, such as tributyltin hydride in the presence of a base, or more commonly, via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Hypothetical Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **5-(Tributylstannylyl)pyrimidine**.

Reactivity and Applications: The Stille Coupling Reaction


5-(Tributylstannylyl)pyrimidine is a key reagent in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.^[5] In this reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst.^[5] The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.^{[5][6][7]}

General Experimental Protocol for Stille Coupling:

A general procedure for the Stille coupling of an organostannane with an aryl halide is as follows:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), **5-(tributylstannylyl)pyrimidine** (1.1-1.2 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and any additional ligands (e.g., $\text{P}(\text{o-tol})_3$) or additives (e.g., CuI).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be removed by filtration. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling Reaction Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 5-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178186#5-tributylstannyl-pyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com